molecular formula C17H24N4O4 B2833924 2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 923232-72-8

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2833924
CAS RN: 923232-72-8
M. Wt: 348.403
InChI Key: KMDYSVBCQDCHSB-UHFFFAOYSA-N
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Description

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C17H24N4O4 and its molecular weight is 348.403. The purity is usually 95%.
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Scientific Research Applications

High-affinity Ligands for ORL1 Receptor

The discovery of high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor highlights the synthesis of compounds exhibiting significant selectivity and agonistic properties. These developments underscore the importance of structural optimization to achieve potent ORL1 receptor agonists, potentially contributing to novel treatments for pain and neurological disorders (Röver et al., 2000).

Gabapentin-base Synthesis

The intermolecular Ugi reaction involving gabapentin with glyoxal and cyclohexyl isocyanide has led to the production of novel compounds demonstrating the potential for biological activity. This synthesis method expands the chemical repertoire available for pharmaceutical development, indicating the versatility of incorporating triazaspirodecan structures in drug design (Amirani Poor et al., 2018).

Synthesis and Antiexudative Activity of Pyrolin Derivatives

Research into pyrolin derivatives has uncovered compounds with significant antiexudative properties. The synthesis and evaluation of these derivatives offer a foundation for the development of new medications with reduced toxicity and enhanced therapeutic efficacy for treating inflammation and related conditions (Chalenko et al., 2019).

Antiviral and Anticancer Activity

Studies have identified spirothiazolidinone and thiazolidin-2-ylidene acetamide derivatives as compounds with promising antiviral and anticancer activities. These findings highlight the potential of such compounds in the development of new therapeutic agents against infectious diseases and cancer (Apaydın et al., 2020); (Horishny et al., 2021).

Novel NO-donor Esters of Aspirin

The synthesis of NSAIDs that incorporate NO-donor esters of aspirin offers a novel approach to creating anti-inflammatory drugs with reduced gastrotoxicity and enhanced antiplatelet activity. This research application suggests potential advancements in safer and more effective anti-inflammatory therapies (Cena et al., 2003).

properties

IUPAC Name

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4/c1-2-7-20-8-5-17(6-9-20)15(23)21(16(24)19-17)12-14(22)18-11-13-4-3-10-25-13/h3-4,10H,2,5-9,11-12H2,1H3,(H,18,22)(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDYSVBCQDCHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(furan-2-ylmethyl)acetamide

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